Cas no 10474-32-5 (1H-Inden-1-one,2,3-dihydro-2-methyl-2-phenyl-)

1H-Inden-1-one, 2,3-dihydro-2-methyl-2-phenyl- is a versatile organic compound with a complex structure. It exhibits unique chemical properties, including aromaticity and a hydroxyl group, which make it suitable for various synthetic applications. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and dyes. Its structural features contribute to its effectiveness in targeted reactions, offering a reliable option for chemical synthesis.
1H-Inden-1-one,2,3-dihydro-2-methyl-2-phenyl- structure
10474-32-5 structure
Product Name:1H-Inden-1-one,2,3-dihydro-2-methyl-2-phenyl-
CAS No:10474-32-5
MF:C16H14O
MW:222.281764507294
MDL:MFCD00046318
CID:182252
PubChem ID:112046
Update Time:2025-07-31

1H-Inden-1-one,2,3-dihydro-2-methyl-2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-1-one,2,3-dihydro-2-methyl-2-phenyl-
    • 2-methyl-2-phenyl-3H-inden-1-one
    • 2-METHYL-2-PHENYL-INDAN-1-ONE
    • 2-methyl-2-phenyl-2,3-dihydro-1H-inden-1-one
    • 2-Methyl-2-phenylindan-1-one
    • 2-Methyl-2-phenyl-1-indanone
    • 2,3-Dihydro-2-methyl-2-phenyl-1H-inden-1-one
    • 2-Methyl-2-phenyl-2,3-dihydro-1H-indene-1-one
    • AKOS015963042
    • 10474-32-5
    • FT-0719480
    • NS00052365
    • SCHEMBL9641039
    • EINECS 233-966-9
    • DTXSID00909165
    • MDL: MFCD00046318
    • Inchi: 1S/C16H14O/c1-16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15(16)17/h2-10H,11H2,1H3
    • InChI Key: CVZWTVDMZYGOSX-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2CC1(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 222.10452
  • Monoisotopic Mass: 222.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.124
  • Boiling Point: 335.4°Cat760mmHg
  • Flash Point: 143.3°C
  • Refractive Index: 1.6
  • PSA: 17.07
  • LogP: 3.38330

1H-Inden-1-one,2,3-dihydro-2-methyl-2-phenyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
K74889-1g
2-METHYL-2-PHENYL-INDAN-1-ONE
10474-32-5 95%
1g
$995 2025-02-24
eNovation Chemicals LLC
K74889-1g
2-METHYL-2-PHENYL-INDAN-1-ONE
10474-32-5 95%
1g
$995 2024-06-09
eNovation Chemicals LLC
K74889-1g
2-METHYL-2-PHENYL-INDAN-1-ONE
10474-32-5 95%
1g
$995 2025-03-03
eNovation Chemicals LLC
K74889-1g
2-METHYL-2-PHENYL-INDAN-1-ONE
10474-32-5 95%
1g
$995 2025-03-03
Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent